2-Methyl-3-phenylpyridine
Overview
Description
2-Methyl-3-phenylpyridine is an organic compound with the molecular formula C12H11N It is a derivative of pyridine, characterized by a methyl group at the second position and a phenyl group at the third position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Lithium-Bromobenzene Reaction: One common method involves the reaction of bromobenzene with lithium in dry ether, followed by the addition of pyridine in dry toluene.
Flow Synthesis: Another method involves the α-methylation of pyridines using a continuous flow setup.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, safety, and cost-effectiveness. The continuous flow method is particularly favored in industrial settings due to its efficiency and reduced environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-3-phenylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylpyridine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating biological processes. For instance, it may inhibit stromelysin-1 and collagenase 3, enzymes involved in the degradation of extracellular matrix proteins .
Comparison with Similar Compounds
- 3-Methyl-2-phenylpyridine
- 2-Phenylpyridine
- 3-Phenylpyridine
Comparison: 2-Methyl-3-phenylpyridine is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
2-methyl-3-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZKERNKYNCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344560 | |
Record name | 2-Methyl-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3256-89-1 | |
Record name | 2-Methyl-3-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3256-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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